1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one 1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one
Brand Name: Vulcanchem
CAS No.: 338976-02-6
VCID: VC7351069
InChI: InChI=1S/C14H16F3NO2/c1-10(13(19)7-8-18(2)3)20-12-6-4-5-11(9-12)14(15,16)17/h4-10H,1-3H3
SMILES: CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)C(F)(F)F
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.282

1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one

CAS No.: 338976-02-6

Cat. No.: VC7351069

Molecular Formula: C14H16F3NO2

Molecular Weight: 287.282

* For research use only. Not for human or veterinary use.

1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one - 338976-02-6

Specification

CAS No. 338976-02-6
Molecular Formula C14H16F3NO2
Molecular Weight 287.282
IUPAC Name 1-(dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one
Standard InChI InChI=1S/C14H16F3NO2/c1-10(13(19)7-8-18(2)3)20-12-6-4-5-11(9-12)14(15,16)17/h4-10H,1-3H3
Standard InChI Key WHSWXENYXJYIPH-UHFFFAOYSA-N
SMILES CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, 1-(dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one, reflects its linear structure featuring:

  • A pent-1-en-3-one core (C₅H₆O) with conjugated double bonds.

  • A dimethylamino group (-N(CH₃)₂) at position 1.

  • A 3-(trifluoromethyl)phenoxy group (-O-C₆H₄-CF₃) at position 4.

The SMILES notation (CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)C(F)(F)F) and InChIKey (WHSWXENYXJYIPH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray crystallography data are unavailable, but computational models predict a planar geometry for the enone system, with the trifluoromethyl group inducing steric and electronic effects on the phenoxy moiety .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number338976-02-6
Molecular FormulaC₁₄H₁₆F₃NO₂
Molecular Weight287.282 g/mol
IUPAC Name1-(dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one
SMILESCC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)C(F)(F)F
InChIKeyWHSWXENYXJYIPH-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthetic Strategies

While no explicit protocol for this compound is published, its synthesis likely follows routes common to α,β-unsaturated ketones and aryl ethers :

  • Formation of the Enone Core: A Claisen-Schmidt condensation between a ketone and aldehyde could yield the pent-1-en-3-one scaffold. For example, reacting 3-(dimethylamino)propanal with acetylacetone under basic conditions.

  • Etherification: Introducing the 3-(trifluoromethyl)phenoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A phenol derivative (e.g., 3-(trifluoromethyl)phenol) would react with a halogenated intermediate in the presence of a base (K₂CO₃) and catalyst (CuI) .

  • Purification: Column chromatography or recrystallization isolates the product, with purity verified by HPLC (>95%).

Challenges and Optimization

  • Regioselectivity: Ensuring the phenoxy group attaches at position 4 requires careful control of reaction conditions (temperature, solvent polarity).

  • Stability: The enone’s conjugation may render it prone to Michael additions or photodegradation, necessitating inert atmospheres and UV-protected storage .

Compound ClassActivityPatent
Tetrasubstituted alkenesProtein kinase inhibition
Diphenyl ethersAntibacterial (MIC: 2–8 μg/mL)

Material Science Applications

Analytical Characterization

Spectroscopic and Chromatographic Data

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 2.2–2.4 ppm (N(CH₃)₂), δ 5.8–6.2 ppm (enone CH=CH), and δ 7.2–7.6 ppm (aromatic protons).

    • ¹³C NMR: Carbonyl (C=O) at ~190 ppm, CF₃ at 120–125 ppm (quartet, J = 288 Hz) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 288.3, with fragment ions at m/z 270.2 (loss of H₂O) and m/z 160.1 (phenoxy group).

  • HPLC: Retention time of 8.7 min on a C18 column (acetonitrile/water, 70:30).

Stability and Solubility

No experimental solubility data exist, but logP calculations (2.8 ± 0.3) predict moderate lipophilicity, favoring organic solvents like DMSO or ethanol .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator